molecular formula C16H15NO4S B1669633 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid CAS No. 327092-81-9

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

Cat. No. B1669633
CAS RN: 327092-81-9
M. Wt: 317.4 g/mol
InChI Key: ZGVIUMKHTXKKOX-UHFFFAOYSA-N
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Description

“3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid” is a chemical compound with the CAS Number: 327092-81-9 . It has a molecular weight of 317.37 and its IUPAC name is 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVIUMKHTXKKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351900
Record name 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

CAS RN

327092-81-9
Record name 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid a promising lead compound for AKR1C3 inhibition?

A1: This compound exhibits potent inhibitory activity against AKR1C3 in the low nanomolar range []. Importantly, it displays high selectivity for AKR1C3, demonstrating a 1500-fold preference over other isoforms []. This selectivity makes it an attractive starting point for drug development, as it could minimize potential side effects arising from off-target interactions.

Q2: How does 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid interact with AKR1C3 at the molecular level?

A2: Crystal structure studies have revealed the specific interactions responsible for its inhibitory activity []. The carboxylate group of the compound occupies the oxyanion hole within the enzyme's active site. Simultaneously, the sulfonamide moiety adopts a specific conformation that allows the dihydroisoquinoline ring to bind within an adjacent hydrophobic pocket []. This dual-site binding contributes significantly to the compound's potency and selectivity.

Q3: What structural modifications of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid were explored, and how did they impact its inhibitory activity?

A3: Structure-activity relationship (SAR) studies investigated various modifications to the parent compound []. These studies highlighted the importance of the carboxylate group's position for potent inhibition, although bioisosteric replacements like acid isosteres and amides were tolerated []. Interestingly, incorporating small substituents on the dihydroisoquinoline ring further enhanced inhibitory potency []. A series of "reverse sulfonamides" revealed a 12-fold preference for the R stereoisomer in terms of activity []. These findings provide valuable insights for optimizing this class of inhibitors for improved potency and selectivity.

Q4: Beyond direct enzyme inhibition, did 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid demonstrate cellular activity?

A4: Yes, the compound effectively inhibited AKR1C3 activity in a cellular context. Researchers measured this inhibition by monitoring the compound's ability to block AKR1C3-mediated metabolism of a known dinitrobenzamide substrate []. While a general correlation existed between enzyme and cellular activity, amide analogs surprisingly displayed greater efficacy in the cellular assay compared to their predicted activity based solely on enzyme inhibition data []. This discrepancy underscores the importance of evaluating compounds in cellular systems to gain a more comprehensive understanding of their overall efficacy and potential for therapeutic development.

Q5: Why is understanding the induction of AKR1C1 relevant in the context of PAH metabolism and carcinogenesis?

A5: Research indicates that exposure to polycyclic aromatic hydrocarbons (PAHs) can lead to the induction of AKR1C1 []. This enzyme converts PAH trans-dihydrodiols (proximate carcinogens) into reactive and redox-active ortho-quinones []. The concern arises because these ortho-quinones can generate reactive oxygen species (ROS), which have been implicated in both tumor initiation and promotion []. Therefore, the induction of AKR1C1 by PAHs could potentially create a vicious cycle, amplifying ROS production and thereby contributing to PAH carcinogenesis [].

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